molecular formula C8H5F3O3 B078240 2,4,5-Trifluoro-3-methoxybenzoic acid CAS No. 11281-65-5

2,4,5-Trifluoro-3-methoxybenzoic acid

Cat. No. B078240
CAS RN: 11281-65-5
M. Wt: 206.12 g/mol
InChI Key: YVJHZWWMKFQKDC-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxybenzoic acid, also known as TFMB, is a chemical compound that belongs to the family of benzoic acids. It is a white crystalline powder that is widely used in scientific research due to its unique properties.

Scientific Research Applications

  • Synthesis of Organotin(IV) Complexes : This acid is used in synthesizing new complexes with organotin(IV), which are characterized by various spectral analyses and X-ray crystallography. These complexes have a two-dimensional network connected by intermolecular interactions (Ma, Han, & Zhang, 2007).

  • Mercuration in Trifluoroacetic Acid : It plays a role in the mercuration of 4-methoxybenzoic acid in trifluoroacetic acid, which can lead to the formation of various mercurated products (Deacon & O'donoghue, 1980).

  • Synthesis of Organotin(IV) Derivatives : Research has been conducted on synthesizing eight new organotin(IV) complexes with 2,4,5-trifluoro-3-methoxybenzoic acid, characterized by spectral analyses and X-ray crystallography. These complexes form one-dimensional chains and two-dimensional networks (Ma, Han, & Zhang, 2006).

  • Synthesis of 2,4,5-Trifluorobenzoic Acid : A continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid has been developed, demonstrating a high yield and purity, which is important in the pharmaceutical industry and material science (Deng et al., 2015).

  • Vibrational, Electronic, and Optical Properties Study : Detailed study of the molecular vibrations, structural characteristics, and nonlinear optical properties of this compound have been conducted using FTIR, FT-Raman spectra, and DFT-B3LYP calculations (Jeyavijayan & Murugan, 2020).

  • Development of Bifunctional Sensors : This compound is used in the synthesis of a new dinuclear terbium complex, which acts as a highly sensitive and selective sensor for detecting sulfate ions and methylmercury, demonstrating potential applications in environmental monitoring (Zhao et al., 2018).

Safety and Hazards

2,4,5-Trifluoro-3-methoxybenzoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Biochemical Analysis

Biochemical Properties

It is known that this compound may be used as a precursor for the preparation of quinolone derivatives . Quinolones are a type of antibiotics that interfere with the enzymes DNA gyrase and topoisomerase IV, which are needed by bacteria to copy their DNA during replication .

Cellular Effects

The specific cellular effects of 2,4,5-Trifluoro-3-methoxybenzoic acid are not well-studied. Given its role as a precursor in the synthesis of quinolone derivatives, it can be inferred that it may have similar effects as quinolones. Quinolones are known to inhibit bacterial DNA replication, thus preventing bacterial growth and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As a precursor for the synthesis of quinolone derivatives, it may share similar mechanisms of action. Quinolones work by inhibiting the enzymes DNA gyrase and topoisomerase IV, which are necessary for bacterial DNA replication .

properties

IUPAC Name

2,4,5-trifluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJHZWWMKFQKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286858
Record name 2,4,5-Trifluoro-3-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112811-65-1
Record name 2,4,5-Trifluoro-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112811-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluoro-3-methoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,4,5-trifluoro-3-methoxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of MFBA in pharmaceutical synthesis?

A: MFBA serves as a crucial starting material in synthesizing various pharmaceuticals, notably the antibiotic gatifloxacin. [, ] The synthesis involves multiple steps, including acyl chlorination, condensation reactions, and cyclization, ultimately yielding gatifloxacin with a reasonable overall yield. [, ] This highlights MFBA's importance in medicinal chemistry and drug development.

Q2: How does the structure of MFBA influence its properties?

A: Theoretical studies employing Density Functional Theory (DFT) have provided valuable insights into MFBA's structural characteristics. [] These calculations, alongside experimental data like FTIR and FT-Raman spectra, have been used to analyze the molecule's vibrational frequencies and optimize its structural parameters. [] This combined approach facilitates a deeper understanding of the relationship between MFBA's structure and its chemical behavior.

Q3: What are the potential applications of MFBA in materials science?

A: MFBA's ability to act as a ligand in coordination complexes opens up possibilities in materials science. For instance, it has been utilized in synthesizing triorganotin(IV) complexes. [] These complexes, incorporating MFBA and 4,4′-bipyridine as ligands, exhibit intriguing structural characteristics, as revealed by single-crystal X-ray diffraction analysis. [] This research suggests MFBA's potential in developing novel materials with tailored properties.

Q4: Has the photostability of pharmaceuticals incorporating MFBA been investigated?

A: Research has focused on the photostability of lomefloxacin, a drug potentially containing a C-8 hydroxyl substituted derivative as a photolysis impurity. [] This impurity, structurally similar to MFBA, has been synthesized and characterized to serve as a marker for lomefloxacin's stability and manufacturing consistency. [] This work underscores the importance of understanding the photochemical behavior of compounds structurally related to MFBA in pharmaceutical development.

Q5: How is MFBA being used in the development of new materials with interesting properties?

A: Researchers have explored the use of MFBA in constructing metal-organic frameworks (MOFs), specifically a highly thermostable Tb-cluster. [] In this case, MFBA acts as a prodrug ligand, showcasing its versatility in creating materials with potential applications in various fields. [] This example highlights the expanding role of MFBA beyond traditional pharmaceutical applications.

Q6: Can computational methods provide further insights into MFBA's properties?

A: Yes, computational chemistry plays a crucial role in understanding MFBA. DFT calculations have been employed to investigate not only its vibrational frequencies and structural parameters but also its electronic and optical properties. [] The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap provides insights into the molecule's reactivity and potential for charge transfer interactions. [] Furthermore, calculations of hyperpolarizability and dipole moment offer insights into MFBA's nonlinear optical properties, suggesting potential applications in optoelectronics and photonics. []

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